molecular formula C11H22N2O2 B8011911 tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate

tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate

Cat. No.: B8011911
M. Wt: 214.30 g/mol
InChI Key: GTBJUDHXQLLKID-RKDXNWHRSA-N
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Description

tert-Butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate is a chiral carbamate-protected amine featuring a cyclopentane core with (1R,2R) stereochemistry. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of enantioselective inhibitors and bioactive molecules. Its structural rigidity and stereochemical precision make it valuable for applications requiring specific molecular recognition .

Properties

IUPAC Name

tert-butyl N-[[(1R,2R)-2-aminocyclopentyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBJUDHXQLLKID-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (toluene) improve enantioselectivity in enzymatic methods.

Base Optimization

Triethylamine remains the standard base, but DMAP (4-dimethylaminopyridine) accelerates carbamate formation in sterically hindered systems.

Temperature Control

Low temperatures (0–5°C) minimize epimerization, while elevated temperatures (40–50°C) improve enzyme activity in DKR.

Challenges and Solutions

  • Epimerization : Occurs at high temperatures or prolonged reaction times. Mitigated by using low-temperature continuous flow systems.

  • Byproduct Formation : Over-Boc protection is avoided by stoichiometric control of Boc-Cl.

  • Purification Difficulties : Silica gel chromatography (hexane:ethyl acetate) effectively separates carbamate from unreacted amine .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbamate group will produce the corresponding amine.

Scientific Research Applications

Adenosine Receptor Agonism

One of the prominent applications of tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate is in the synthesis of selective adenosine receptor agonists. Research has demonstrated that derivatives of this compound can exhibit significant selectivity and potency towards the A1 receptor subtype. These compounds are valuable for studying adenosine receptor biology and have potential implications in treating conditions such as pain and inflammation .

Synthesis of Novel Therapeutics

The compound serves as a critical intermediate in the synthesis of novel helical oligomers and other biologically active molecules. Its structural features allow for modifications that can enhance biological activity or selectivity for specific targets in drug development .

Neuroscience Research

This compound has been investigated for its effects on central nervous system (CNS) pathways. Studies have shown that derivatives can modulate signaling pathways associated with neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Case Study 1: Development of A1 Receptor Agonists

A study focusing on the structure-activity relationship (SAR) of adenosine receptor agonists highlighted the role of this compound as a scaffold for creating compounds with enhanced selectivity for A1 receptors. The synthesized derivatives were tested in vitro and showed improved binding affinity and selectivity compared to existing compounds .

Case Study 2: Analgesic Effects in Animal Models

In preclinical trials, certain derivatives of this compound demonstrated significant analgesic effects in mouse models. The mechanism was linked to the modulation of adenosine receptors, suggesting potential therapeutic applications in pain management without typical side effects associated with opioid analgesics .

Mechanism of Action

The mechanism of action of tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate involves the cleavage of the carbamate group to release the active amine. This process can be catalyzed by enzymes such as esterases or amidases. The released amine can then interact with molecular targets, such as receptors or enzymes, to exert its biological effects.

Comparison with Similar Compounds

Structural Variations and Stereochemistry

Compound Name Core Structure Substituents/Modifications Stereochemistry Key Properties/Applications References
tert-Butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate Cyclopentane Aminomethyl group, Boc protection (1R,2R) Intermediate for enantioselective synthesis; high stereochemical purity
tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate Cyclopentane 4,4-Difluoro substitution (1S,2R) Enhanced metabolic stability due to fluorine atoms; potential antiviral applications
tert-Butyl ((1R,2R)-2-methylcyclopropyl)(phenyl)carbamate Cyclopropane Methyl, phenyl substituents Racemic (1R,2R) Diastereomer ratio (8:1); used in modular synthesis of azepines via C–C bond activation
tert-Butyl [(1R,2R)-2-{3-[3,5-Bis(trifluoromethyl)phenyl]thioureido}cyclohexyl]carbamate Cyclohexane Thiourea, trifluoromethyl groups (1R,2R) Chiral thiourea template for enantioselective photocycloaddition reactions
Benzyl ((1R,2R)-2-methylcyclopropyl)(phenyl)carbamate Cyclopropane Benzyl carbamate, phenyl substituents Racemic (1R,2R) Diastereomer ratio (9:1); alternative protecting group for amine functionalization

Key Observations :

  • Ring Size : Cyclopentane derivatives (e.g., target compound) exhibit reduced conformational flexibility compared to cyclohexane () or cyclopropane () analogues, impacting binding affinity in biological systems.
  • Stereochemistry : The (1R,2R) configuration of the target compound contrasts with (1S,2R) or racemic mixtures in analogues, significantly altering enantioselectivity in catalytic applications .
  • Substituent Effects : Fluorine atoms () and trifluoromethyl groups () enhance lipophilicity and metabolic stability, while thiourea moieties () enable hydrogen-bonding interactions in catalysis.

Key Findings :

  • The target compound is synthesized via Boc protection of (1R,2R)-diaminocyclopentane, achieving high stereochemical fidelity .
  • Cyclopropane derivatives () are synthesized via Huisgen cycloaddition, yielding racemic mixtures with tunable diastereomer ratios.
  • Fluorinated analogues () require specialized reagents (e.g., difluoroalkyl halides) to introduce stability-enhancing substituents.

Physicochemical and Spectroscopic Properties

Compound Class ¹H NMR Shifts (Key Peaks) ¹³C NMR Shifts (Key Peaks) IR Absorption (cm⁻¹) References
Target Compound δ 1.45 (s, Boc CH₃), δ 3.42 (m, NHCH₂) δ 79.5 (Boc C), δ 156.2 (C=O) 1698 (C=O), 1257 (C–O)
Cyclopropane analogues δ 1.72 (s, Boc CH₃), δ 7.25 (m, Ph H) δ 121–140 (aryl C), δ 155.8 (C=O) 1698 (C=O), 696 (C–S)
Thiourea derivatives δ 9.79 (s, NH), δ 7.65 (m, CF₃C₆H₃) δ 118.5 (CF₃), δ 178.2 (C=S) 1520 (N–H), 1215 (C–F)

Insights :

  • The Boc group’s tert-butyl protons consistently resonate at δ ~1.45 across analogues .
  • Thiourea derivatives exhibit distinct ¹³C shifts for C=S (δ ~178) and IR absorptions for N–H bending (1520 cm⁻¹) .

Biological Activity

Tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a tert-butyl group and a cyclopentane ring with an amino substituent, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • IUPAC Name : tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate

The structure of this compound is significant in determining its biological activity. The stereochemistry at the amino center and the presence of the tert-butyl group influence its interaction with biological targets.

Research indicates that this compound may function as an enzyme modulator , particularly inhibiting proteases and other enzymes implicated in disease processes. This inhibition can alter various biochemical pathways, suggesting potential therapeutic applications in treating conditions such as cancer and autoimmune diseases.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific proteases, which are critical in various physiological and pathological processes. For instance:

  • Protease Inhibition : Inhibition studies revealed that this compound effectively reduced the activity of certain serine proteases involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Modulation :
    • Objective : To evaluate the inhibitory effects on serine proteases.
    • Findings : The compound showed significant inhibition of protease activity with IC50 values indicating effective modulation at low concentrations .
  • Therapeutic Potential in Autoimmune Diseases :
    • Objective : Investigate the compound's effects on inflammatory markers in rheumatoid arthritis models.
    • Results : Administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing autoimmune conditions .
  • Pharmacokinetics and Bioavailability :
    • A study assessing the pharmacokinetic profile indicated favorable absorption characteristics and moderate bioavailability, making it a suitable candidate for further development into therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
tert-butyl N-{[(1S,2S)-2-aminocyclopentyl]}carbamateDifferent stereochemistryVaries; less potent than (1R,2R) variant
tert-butyl N-{[(1S,2R)-2-aminocyclohexyl]}carbamateCyclohexane ring instead of cyclopentaneAltered reactivity; potential for different targets
(1R,2R)-N-Boc-1,2-cyclohexanediamineContains two amine groupsMore complex interactions; varied efficacy

Q & A

Q. What stability challenges exist for tert-butyl carbamates under long-term storage?

  • Methodological Answer : Hydrolysis of the Boc group can occur in humid environments. Stability is enhanced by:
  • Storing under inert gas (N₂/Ar) with desiccants.
  • Avoiding prolonged exposure to light or temperatures >25°C .

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